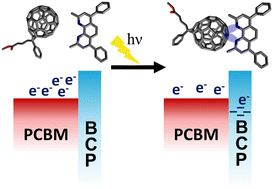Charge transfer complex formation between organic interlayers drives light-soaking in large area perovskite solar cells†
Energy & Environmental Science Pub Date: 2023-10-26 DOI: 10.1039/D3EE02571C
Abstract
Light soaking (LS) is a well-known but poorly understood phenomenon in perovskite solar cells (PSCs) which significantly affects device efficiency and stability. LS is greatly reduced in large-area inverted PSCs when a PC61BM electron transport layer (ETL) is replaced with C60, where the ETL is commonly in contact with a thin bathocuproine (BCP) interlayer. Herein, we identify the key molecular origins of this LS effect using a combination of surface photovoltage, ambient photoemission spectroscopy, Raman spectroscopy, integrated with density functional theory simulations. We find that BCP forms a photoinduced charge-transfer (CT) complex with both C60 and PC61BM. The C60/BCP complex accelerates C60 dimer formation, leading to a favourable cascading energetic landscape for electron extraction and reduced recombination loss. In contrast, the PC61BM/BCP complex suppresses PC61BM dimer formation, meaning that PC61BM dimerisation is not the cause of LS. Instead, it is the slow light-induced formation of the PC61BM/BCP CT complex itself, and the new energetic transport levels associated with it, which cause the much slower and stronger LS effect of PC61BM based PSCs. These findings provide key understanding of photoinduced ETL/BCP interactions and their impact on the LS effect in PSCs.


Recommended Literature
- [1] Angular momentum alignment of Cl(2P3/2) in the 308 nm photolysis of Cl2 determined using Fourier moment velocity-map imaging
- [2] The synthesis and crystallographic structures of novel bora-oxazino-oxazolidine derivatives of resorcarene†
- [3] A straightforward zinc-catalysed reduction of sulfoxides to sulfides†
- [4] Journal of the Royal Institute of Chemistry. July 1958
- [5] Non-catalyzed and Pt/γ-Al2O3-catalyzed hydrothermal cellulose dissolution–conversion: influence of the reaction parameters and analysis of the unreacted cellulose
- [6] Reviews
- [7] Dynamic structure of unentangled polymer chains in the vicinity of non-attractive nanoparticles†
- [8] Direct observation of a mannich intermediate in solution
- [9] Modulating the generation of long-lived charge separated states exclusively from the triplet excited states in palladium porphyrin–fullerene conjugates†
- [10] Structural reconstruction of BiPbO2Br nanosheets for electrochemical CO2 reduction to formate†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 14674-74-9
-
CAS no.: 156289-80-4









